molecular formula C12H20N2O3 B14441529 [(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate CAS No. 78472-03-4

[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate

Cat. No.: B14441529
CAS No.: 78472-03-4
M. Wt: 240.30 g/mol
InChI Key: YSEQQTYXFLNJMC-GHMZBOCLSA-N
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Description

[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrrolizine ring system and an N-ethylcarbamate group. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include the formation of the pyrrolizine ring system, followed by the introduction of the methoxymethyl group and the N-ethylcarbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate can be compared with similar compounds, such as:

    [(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate: Differing by the presence of a hydroxymethyl group instead of a methoxymethyl group.

    [(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-methylcarbamate: Differing by the presence of an N-methylcarbamate group instead of an N-ethylcarbamate group.

Properties

CAS No.

78472-03-4

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate

InChI

InChI=1S/C12H20N2O3/c1-3-13-12(15)17-10-5-7-14-6-4-9(8-16-2)11(10)14/h4,10-11H,3,5-8H2,1-2H3,(H,13,15)/t10-,11-/m1/s1

InChI Key

YSEQQTYXFLNJMC-GHMZBOCLSA-N

Isomeric SMILES

CCNC(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC

Canonical SMILES

CCNC(=O)OC1CCN2C1C(=CC2)COC

Origin of Product

United States

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